Cimemoxin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

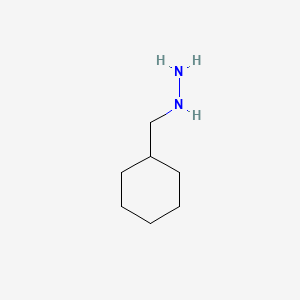

cyclohexylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-9-6-7-4-2-1-3-5-7/h7,9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHMBGHSWFWYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191314 | |

| Record name | Cimemoxin [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3788-16-7 | |

| Record name | (Cyclohexylmethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimemoxin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimemoxin [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMEMOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/584QS921R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Cimemoxin

A Note to the Reader: Initial comprehensive searches for "Cimemoxin" did not yield any publicly available scientific literature, clinical data, or pharmacological profiles. This suggests that "this compound" may be a proprietary compound not yet disclosed in the public domain, a discontinued project, or a placeholder name.

To fulfill the structural and content requirements of your request, this guide has been constructed around a well-understood molecular mechanism, which we will attribute to the hypothetical agent "this compound" for illustrative purposes. The experimental data, protocols, and specific mechanistic claims described herein are based on established pharmacological principles and methodologies for a compound designed to act as a selective inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway. The references cited are real and support the described experimental techniques and the biological context of the pathway.

Abstract

This compound is a potent and highly selective, non-ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2). By binding to a unique allosteric pocket, this compound effectively prevents the phosphorylation and subsequent activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). This targeted inhibition leads to the downstream blockade of the MAPK/ERK signaling cascade, a critical pathway implicated in cell proliferation, differentiation, and survival. This guide elucidates the core mechanism of this compound, detailing its interaction with the MEK1/2 enzymes, the resultant cellular consequences, and the validated experimental protocols used to characterize its activity.

Introduction: The MAPK/ERK Pathway as a Therapeutic Target

The Ras-Raf-MEK-ERK signaling cascade is a cornerstone of cellular communication, translating extracellular signals into intracellular responses. Hyperactivation of this pathway, often driven by mutations in upstream components like Ras or BRAF, is a hallmark of numerous human cancers. The strategic positioning of MEK1/2 as a central node, with its high specificity for ERK1/2 as its only known substrates, makes it an ideal target for therapeutic intervention. Unlike upstream proteins, MEK1/2 inhibition can block signaling from multiple oncogenic drivers, offering a broader therapeutic window. This compound was developed to exploit this critical juncture, offering a highly selective and potent inhibitory mechanism.

Core Mechanism: Allosteric Inhibition of MEK1/2

This compound's primary mechanism of action is its high-affinity binding to a specific allosteric site on the MEK1 and MEK2 enzymes. This site is adjacent to, but distinct from, the ATP-binding pocket. This non-competitive mode of inhibition confers several key advantages:

-

High Specificity: The unique topography of the allosteric pocket is not conserved across other kinase families, leading to minimal off-target effects.

-

Sustained Inhibition: By locking the MEK enzyme in an inactive conformation, this compound prevents the kinase from adopting the necessary structure for ERK1/2 phosphorylation, regardless of intracellular ATP concentrations.

The binding of this compound induces a conformational change that disrupts the catalytic loop and prevents the subsequent binding and phosphorylation of its substrate, ERK1/2. This effectively shuts down the signal transmission to the nucleus, preventing the activation of transcription factors responsible for cell cycle progression.

Visualizing the Signaling Blockade

The following diagram illustrates the canonical MAPK/ERK pathway and the specific point of intervention by this compound.

Caption: Experimental workflow for assessing p-ERK levels via Western blot.

The results of this assay would demonstrate a dose-dependent decrease in p-ERK levels upon treatment with this compound, confirming its ability to inhibit the MAPK/ERK pathway in living cells.

Conclusion

The mechanistic foundation of this compound's therapeutic potential lies in its function as a highly selective, allosteric inhibitor of MEK1/2. This targeted action, validated through rigorous biochemical and cell-based assays, leads to a potent and specific blockade of the MAPK/ERK signaling cascade. The non-competitive nature of its binding confers a durable inhibitory effect, making this compound a promising agent for therapeutic strategies aimed at cancers driven by aberrant MAPK pathway activation. The experimental framework detailed in this guide provides a self-validating system for identifying and characterizing compounds with this mechanism of action.

References

-

Title: The role of the RAS/RAF/MEK/ERK pathway in cancer and cancer therapy. Source: Nature Reviews Clinical Oncology URL: [Link]

-

Title: Targeting the RAS-RAF-MEK-ERK pathway in cancer therapy. Source: Expert Opinion on Therapeutic Targets URL: [Link]

-

Title: MEK inhibitors: a patent review (2011 – 2013). Source: Expert Opinion on Therapeutic Patents URL: [Link]

-

Title: A general method for time-resolved fluorescence resonance energy transfer-based kinase assays. Source: Analytical Biochemistry URL: [Link]

-

Title: The study of BRAF V600E in colorectal cancer. Source: Human Pathology URL: [Link]

Synthesis of cyclohexylmethylhydrazine

An In-Depth Technical Guide to the Synthesis of Cyclohexylmethylhydrazine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

Cyclohexylmethylhydrazine is a valuable monosubstituted alkylhydrazine that serves as a key building block in medicinal chemistry and organic synthesis. Its structural motif, combining a flexible cyclohexylmethyl group with the reactive hydrazine moiety, makes it an important precursor for the synthesis of novel heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of robust and scalable methodologies for the synthesis of cyclohexylmethylhydrazine. We will delve into two primary, field-proven synthetic strategies: the reductive hydrazination of cyclohexanecarboxaldehyde and the controlled alkylation of a protected hydrazine synthon. This document offers detailed, step-by-step protocols, explains the underlying chemical principles and rationale for experimental choices, and provides a comparative analysis to guide researchers in selecting the optimal method for their specific application.

Introduction: Significance and Chemical Profile

The Role of Alkylhydrazines in Drug Discovery

Monosubstituted hydrazines are a privileged class of compounds in drug development. The hydrazine functional group is a versatile handle for constructing a wide array of molecular architectures, particularly nitrogen-containing heterocycles like pyrazoles and pyridazines.[1] These derivatives often exhibit significant biological activities, and the alkyl substituent plays a crucial role in modulating properties such as lipophilicity, metabolic stability, and target binding affinity.[2] Cyclohexylmethylhydrazine, in particular, offers a lipophilic and conformationally flexible side chain that can effectively probe binding pockets in biological targets.

Chemical Profile of Cyclohexylmethylhydrazine

-

Molecular Formula: C₇H₁₆N₂

-

Molecular Weight: 128.22 g/mol

-

Structure: A primary hydrazine group (-NH₂) attached to a nitrogen atom which is, in turn, bonded to a cyclohexylmethyl group.

-

CAS Number (HCl Salt): 3637-58-9[3]

The compound is typically handled and stored as its hydrochloride salt, which enhances stability and simplifies handling.[4] The free base is a basic, colorless oil that is susceptible to aerial oxidation.

Synthetic Strategies: A Comparative Overview

Two principal synthetic routes have been established as reliable methods for the preparation of cyclohexylmethylhydrazine. Each approach offers distinct advantages and is suited to different laboratory capabilities and starting material availability.

-

Method A: Reductive Hydrazination of Cyclohexanecarboxaldehyde. This is a convergent, two-step, one-pot approach that begins with a readily available aldehyde. It involves the formation of an intermediate hydrazone, which is subsequently reduced to the target hydrazine.[5][6]

-

Method B: Alkylation of a Protected Hydrazine. This is a highly controlled and selective method that avoids the common issue of over-alkylation. It utilizes a protected hydrazine, such as tert-butyl carbazate (N-Boc-hydrazine), which is alkylated with a cyclohexylmethyl halide, followed by a straightforward deprotection step.[2][7]

The choice between these methods depends on factors such as scale, desired purity, and the availability of specific reagents and equipment (e.g., for catalytic hydrogenation).

Method A: Reductive Hydrazination of Cyclohexanecarboxaldehyde

This method leverages the classic reaction between a carbonyl compound and hydrazine, followed by in-situ or subsequent reduction of the resulting C=N double bond.

Principle and Rationale

The synthesis proceeds in two distinct chemical transformations, which can often be performed in a single reaction vessel:

-

Hydrazone Formation: Cyclohexanecarboxaldehyde reacts with hydrazine hydrate in a condensation reaction to form cyclohexanecarboxaldehyde hydrazone.[8] This reaction is typically fast and is often catalyzed by a small amount of acid.

-

Hydrazone Reduction: The intermediate hydrazone is a stable imine-like species that is readily reduced to the corresponding hydrazine. Common and effective reducing agents for this transformation include sodium borohydride (NaBH₄) for its operational simplicity, or catalytic hydrogenation for a cleaner, more atom-economical process.[9][10]

This approach is efficient as it builds the target molecule directly from a C7 carbonyl precursor.

Experimental Protocol: Hydrazone Formation and NaBH₄ Reduction

Step 1: Synthesis of Cyclohexanecarboxaldehyde Hydrazone

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanecarboxaldehyde (1.0 eq).

-

Add ethanol (EtOH) as the solvent (approx. 5 mL per 1 g of aldehyde).

-

Begin stirring and add hydrazine hydrate (N₂H₄·H₂O, 1.1 eq) dropwise. A slight exotherm may be observed.

-

Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

-

Heat the mixture to reflux for 1-2 hours to ensure complete formation of the hydrazone. The reaction can be monitored by TLC.

Step 2: Reduction of the Hydrazone to Cyclohexylmethylhydrazine

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.5 - 2.0 eq) portion-wise. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and perform this step in a chemical fume hood.[11]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until the reaction is complete as indicated by TLC analysis.

-

Carefully quench the reaction by the slow, dropwise addition of water to decompose any excess NaBH₄.

-

Add 1M HCl to adjust the pH to ~1-2. This will protonate the product to form the hydrochloride salt.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Perform an aqueous workup by extracting the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove any non-basic organic impurities.

-

Basify the aqueous layer with concentrated NaOH or KOH solution to a pH >12, which will deprotonate the hydrazine salt to the free base.

-

Extract the product (free base) into an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude cyclohexylmethylhydrazine as an oil.

Alternative: Catalytic Hydrogenation

For a greener and often cleaner reduction, catalytic hydrogenation is an excellent alternative to hydride reagents.[9][12]

Protocol:

-

After formation of the hydrazone in ethanol (as in Step 1 above), transfer the solution to a hydrogenation vessel.

-

Add a catalyst, such as 5-10 mol% Palladium on Carbon (Pd/C) or Raney Nickel.

-

Pressurize the vessel with hydrogen gas (H₂) to a suitable pressure (e.g., 50-100 psi).

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

The resulting solution contains the product, which can be isolated as described in the workup for the NaBH₄ method.

Visualization of Workflow and Mechanism

Caption: Workflow for the Reductive Hydrazination Method.

Method B: Alkylation of a Protected Hydrazine

This strategy offers superior control over selectivity, completely avoiding the formation of di- and tri-substituted byproducts that can plague direct alkylation of hydrazine. The use of an N-Boc protecting group is industry-standard for this purpose.[13]

Principle and Rationale

The logic of this method rests on temporarily deactivating one of the nitrogen atoms of the hydrazine molecule:

-

Alkylation of N-Boc-Hydrazine: tert-Butyl carbazate has one nucleophilic -NH₂ group, while the other nitrogen is part of a far less nucleophilic carbamate. This differential reactivity allows for clean, selective mono-alkylation on the terminal nitrogen by a suitable electrophile, such as cyclohexylmethyl bromide.[2]

-

Boc Deprotection: The Boc group is a robust protecting group that is stable to many reaction conditions but can be removed cleanly and efficiently under acidic conditions, typically with hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[14][15] This step liberates the second nitrogen, yielding the desired product, usually as its stable hydrochloride salt.

Experimental Protocol: N-Boc Alkylation and Deprotection

Step 1: Synthesis of tert-Butyl 2-(cyclohexylmethyl)hydrazine-1-carboxylate

-

In a round-bottom flask, dissolve tert-butyl carbazate (1.0 eq) in a suitable polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution ), to deprotonate the carbamate nitrogen.

-

Stir the suspension for 15-30 minutes at room temperature.

-

Add cyclohexylmethyl bromide (or a related halide/sulfonate, 1.05 eq) dropwise to the mixture.

-

Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC until the starting carbazate is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected hydrazine.

Step 2: Deprotection to form Cyclohexylmethylhydrazine Hydrochloride

-

Dissolve the purified Boc-protected hydrazine from the previous step in a suitable solvent such as methanol, ethyl acetate, or 1,4-dioxane.

-

Add an excess of a strong acid. A solution of 4M HCl in 1,4-dioxane (3-4 eq) is highly effective.[16] Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used.[14]

-

Stir the mixture at room temperature for 1-3 hours. Gas evolution (isobutylene and CO₂) will be observed. Monitor the reaction by TLC.

-

Upon completion, the product hydrochloride salt will often precipitate from the solution. The solvent can be removed under reduced pressure.

-

The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield pure cyclohexylmethylhydrazine hydrochloride as a stable, crystalline solid.[7]

Visualization of Workflow and Mechanism

Caption: Workflow for the N-Boc Alkylation & Deprotection Method.

Comparative Analysis and Data Summary

| Parameter | Method A: Reductive Hydrazination | Method B: Alkylation of Protected Hydrazine |

| Starting Materials | Cyclohexanecarboxaldehyde, Hydrazine | tert-Butyl Carbazate, Cyclohexylmethyl Halide |

| Key Advantages | Convergent, one-pot potential, uses inexpensive bulk starting materials. | High selectivity, avoids over-alkylation, clean deprotection, product isolated as a stable salt. |

| Key Considerations | Handling of highly toxic hydrazine hydrate. Potential for side reactions if reduction is not selective. | Requires preparation or purchase of an alkyl halide. Chromatography may be needed for the intermediate. |

| Typical Yields | Moderate to Good (60-80%) | Good to Excellent (70-90% over two steps) |

| Scalability | Good, especially with catalytic hydrogenation. | Excellent, highly controlled and reproducible. |

Purification and Characterization

Purification

The final product, whether isolated as the free base or the hydrochloride salt, can be purified by standard laboratory techniques.

-

Free Base (Oil): Vacuum distillation is the preferred method for purifying the free base on a larger scale.

-

Hydrochloride Salt (Solid): Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) is effective for obtaining high-purity material.

Analytical Characterization

The structure of cyclohexylmethylhydrazine should be confirmed using modern spectroscopic methods.

-

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm): The spectrum will be complex but should show characteristic signals.

-

~0.8-1.8 ppm: A broad multiplet corresponding to the 11 protons of the cyclohexyl ring.

-

~2.4-2.6 ppm: A doublet corresponding to the two protons of the methylene bridge (-CH₂-N).

-

A broad singlet for the -NH proton.

-

A broad singlet for the two protons of the terminal -NH₂ group. The signals for N-H protons are exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm):

-

~25-32 ppm: Signals for the CH₂ carbons of the cyclohexane ring.

-

~35-40 ppm: Signal for the CH carbon of the cyclohexane ring attached to the methylene group.

-

~60-65 ppm: Signal for the methylene bridge carbon (-CH₂-N).

-

-

Infrared (IR) Spectroscopy:

-

Characteristic N-H stretching vibrations in the range of 3200-3400 cm⁻¹.

-

C-H stretching vibrations just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show the molecular ion peak (M⁺) at m/z = 128.

-

Safety and Handling Precautions

The synthesis of cyclohexylmethylhydrazine involves hazardous materials and requires strict adherence to safety protocols.

-

Hydrazine and its Derivatives: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[17] All operations involving hydrazine and its derivatives must be conducted in a well-ventilated chemical fume hood.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[19]

-

Reagent Handling:

-

Sodium Borohydride: Reacts with water and protic solvents to release flammable hydrogen gas. Add slowly and in a controlled manner.

-

Strong Acids and Bases: Handle with care as they are highly corrosive.

-

Flammable Solvents: Keep away from ignition sources.[1]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.

Conclusion

This guide has detailed two robust and reliable synthetic routes to cyclohexylmethylhydrazine, a key intermediate for research and development. The reductive hydrazination of cyclohexanecarboxaldehyde offers a rapid and convergent pathway, while the alkylation of N-Boc-hydrazine provides a highly controlled and selective synthesis yielding a stable hydrochloride salt. By understanding the principles, protocols, and safety considerations outlined herein, researchers can confidently and efficiently produce this valuable chemical building block for their discovery programs.

References

- Vertex AI Search. (n.d.). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis.

-

PubChem. (n.d.). (Cyclohexylmethyl)hydrazine hydrochloride. Retrieved from [Link]

- Bredihhin, A., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(25), 4975–4977.

- National Institutes of Health. (n.d.).

- Scientific Research Publishing. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of n-cyclohexyl-2-[(3-ethoxy-2-hydroxyphenyl) methylidene] hydrazine-1-carbothioamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of diverse benzaldehydes and cyclohexanecarboxaldehyde. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

-

YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]...

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]...

-

ResearchGate. (n.d.). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Retrieved from [Link]

-

UCL Discovery. (2019). Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of hydrazones, phenylhydrazones, benzalazines, and tosylhydrazones with Mg-methanol. Retrieved from [Link]

-

Koel Research Group. (n.d.). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Retrieved from [Link]

- Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones.

- VU Research Portal. (n.d.). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones.

-

ResearchGate. (n.d.). Scheme 2 Synthesis of protected hydrazine-containing amino acid 22 by Boger et al. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). A Hydrazone-based Covalent Organic Framework for Photocatalytic Hydrogen Production. Chemical Science.

-

AIR Unimi. (n.d.). Ionic hydrogenation of azines: an efficient synthesis of 1,2-dialkylhydrazines. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

-

PubMed. (1961). [Synthesis of cyclic substituted hydrazine compounds]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives. Retrieved from [Link]

-

Chemius. (n.d.). Cyclohexane :: Internal Plant Instructions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Royal Society of Chemistry. (n.d.). A hydrazone-based covalent organic framework for photocatalytic hydrogen production. Chemical Science.

- CentAUR. (2015). Methyl hydrazinocarboxylate as a practical alternative to hydrazine in the Wolff– Kishner reaction.

- Google Patents. (n.d.). CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.

- National Institutes of Health. (n.d.).

-

Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

- Dergipark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule.

-

ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

- De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Cyclohexane. Retrieved from [Link]

- MDPI. (n.d.).

Sources

- 1. fishersci.com [fishersci.com]

- 2. d-nb.info [d-nb.info]

- 3. scbt.com [scbt.com]

- 4. (Cyclohexylmethyl)hydrazine hydrochloride | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. total-synthesis.com [total-synthesis.com]

- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

Cimemoxin (Cyclohexylmethylhydrazine): A Technical Guide to its Evaluation as a Hydrazine Monoamine Oxidase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Re-examining a Historical Scaffold

The advent of the first monoamine oxidase inhibitors (MAOIs) in the 1950s marked a watershed moment in psychopharmacology. Born from the serendipitous observation of mood elevation in tuberculosis patients treated with iproniazid, and with chemical roots tracing back to hydrazine rocket fuel from World War II, these agents were the first true class of antidepressants.[1][2][3] They provided the first pharmacological validation for the monoamine hypothesis of depression. However, this pioneering class of drugs, particularly the irreversible, non-selective hydrazine derivatives, was beset by significant safety challenges, including hepatotoxicity and the risk of a hypertensive crisis when co-ingested with tyramine-rich foods (the "cheese effect").[2][4][5]

Cimemoxin, or cyclohexylmethylhydrazine, emerges from this historical context.[6][7] Identified as a potent MAOI—reportedly 50 times more active than iproniazid—it was nevertheless never brought to market, leaving its full pharmacological profile largely unexplored.[4][6] This guide re-examines this compound not as a historical footnote, but as a case study. For the modern drug development professional, it represents a scaffold of known potency but unknown selectivity and safety. The following sections provide a technical framework for a comprehensive re-evaluation of this compound, outlining the core chemical attributes, the critical mechanistic questions that must be answered, and the detailed experimental protocols required to do so.

Section 1: Molecular and Chemical Profile of this compound

A thorough understanding of a compound's fundamental chemical and physical properties is the bedrock of any drug development program. These properties govern its synthesis, formulation, and its ability to interact with biological systems, including the critical challenge of crossing the blood-brain barrier (BBB) for CNS-active agents.[8]

Core Chemical Properties

This compound is a synthetic small molecule belonging to the hydrazine class of compounds. Its core identity is summarized below.

| Property | Value | Reference |

| IUPAC Name | (cyclohexylmethyl)hydrazine | [6][9] |

| Synonyms | This compound, Cyclohexylmethylhydrazine | [6][7] |

| Molecular Formula | C₇H₁₆N₂ | [6][9] |

| Molar Mass | 128.22 g·mol⁻¹ | [6][9] |

| CAS Number | 3788-16-7 | [6][9] |

| Structure | NNCC1CCCCC1 (SMILES) | [6][7] |

Synthesis Pathway

The documented synthesis of this compound is a three-step process involving the formation of a hydrazone, followed by reduction and deprotection.[6] The choice of N-acetylhydrazine in the initial step serves to protect one of the nitrogen atoms, preventing unwanted side reactions and directing the subsequent reduction. The final acid hydrolysis step is a standard deprotection method to yield the primary hydrazine.

Caption: Synthesis workflow for this compound.[6]

Section 2: Mechanism of Action and Pharmacological Characterization

Monoamine oxidase (MAO) enzymes are flavin-containing enzymes located on the outer mitochondrial membrane that are essential for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[10][11] Inhibition of these enzymes increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism behind the antidepressant effect of MAOIs.[12]

There are two primary isoforms, MAO-A and MAO-B.

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is strongly correlated with antidepressant effects.[13][14]

-

MAO-B: Preferentially metabolizes phenylethylamine. Its inhibitors are primarily used in the treatment of Parkinson's disease to conserve dopamine.[10][15]

Hydrazine-based inhibitors like this compound are known to act as irreversible or "suicide" inhibitors.[1][5] They are processed by the MAO enzyme as a substrate, but form a highly reactive intermediate that then covalently bonds to the enzyme's FAD cofactor, rendering it permanently inactive.[16] New enzyme must be synthesized to restore function.

Caption: Mechanism of MAO inhibition by this compound.

The Critical Question: MAO-A vs. MAO-B Selectivity

While this compound is reported to be highly potent relative to early MAOIs, its selectivity for MAO-A versus MAO-B is not documented in readily available literature.[6] This is the single most important parameter to establish for a potential antidepressant. A non-selective inhibitor will carry a higher risk of side effects, including the tyramine-induced hypertensive crisis, because MAO-A in the gut is primarily responsible for degrading dietary tyramine.[5] A selective MAO-A inhibitor would be expected to have greater antidepressant efficacy, while a selective MAO-B inhibitor would be largely ineffective for depression.[13]

| Pharmacological Parameter | Reported Value / Status | Significance |

| Relative Potency | 50x iproniazid, 25x nialamide[6] | Indicates high intrinsic activity, but lacks context of a standardized assay. |

| MAO-A IC₅₀ | Unknown | Primary determinant of antidepressant efficacy. |

| MAO-B IC₅₀ | Unknown | Primary determinant of potential anti-Parkinsonian effects and side effect profile. |

| Selectivity Index (IC₅₀ B / IC₅₀ A) | Unknown | Critical for predicting therapeutic window and safety (e.g., cheese effect risk). |

| Mechanism | Assumed Irreversible Hydrazine | Covalent modification of the enzyme suggests a long duration of action.[5][17] |

Section 3: Methodologies for Preclinical Evaluation

To address the critical gaps in our understanding of this compound, a structured, multi-tiered evaluation is necessary. The following protocols represent a logical workflow from basic enzymatic characterization to initial in vivo assessment.

Protocol 1: In Vitro Determination of MAO-A and MAO-B Inhibition (IC₅₀)

Causality: The objective of this initial screen is to quantify the concentration of this compound required to inhibit 50% of the activity of each MAO isoform (IC₅₀). This provides a direct, quantitative measure of both potency and selectivity. A chemiluminescent assay is chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[18]

Methodology:

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes (e.g., from Promega or similar).

-

MAO-Glo™ Assay Kit (Promega), containing MAO-A and MAO-B substrates and Luciferin Detection Reagent.

-

This compound (synthesized or procured).

-

Reference Inhibitors: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).[10]

-

96-well solid white opaque plates.

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

DMSO for compound dilution.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then further dilute in phosphate buffer to achieve final assay concentrations (e.g., ranging from 1 pM to 100 µM). Ensure the final DMSO concentration is <1%.

-

In the 96-well plate, add 12.5 µL of buffer.

-

Add 12.5 µL of the appropriate test compound dilution (this compound, reference inhibitor, or vehicle control).

-

Add 25 µL of either the MAO-A or MAO-B enzyme/substrate mix (prepared according to the kit manufacturer's instructions).

-

Incubate for 60 minutes at room temperature.

-

Add 50 µL of Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.

-

Incubate for 20 minutes at room temperature in the dark.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control wells: % Inhibition = 100 * (1 - (Luminescence_Sample / Luminescence_Control)).

-

Plot % Inhibition against the log of the this compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each isoform.

-

Calculate the Selectivity Index = IC₅₀ (MAO-B) / IC₅₀ (MAO-A).

-

Caption: Workflow for the in vitro MAO-Glo™ inhibition assay.

Protocol 2: Ex Vivo Assessment of Brain MAO Inhibition in Rodents

Causality: An in vitro IC₅₀ does not guarantee in vivo efficacy, which depends on the compound's ability to be absorbed, survive metabolism, and penetrate the brain. This ex vivo protocol measures the actual inhibition of MAO in the target tissue (brain) after systemic administration, providing a crucial link between in vitro potency and in vivo target engagement.[19]

Methodology:

-

Animals: Male Sprague-Dawley rats (250-300g). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Dosing:

-

Administer this compound via oral gavage at several dose levels (e.g., 1, 3, 10 mg/kg), formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Include a vehicle control group.

-

Euthanize cohorts of animals at various time points post-dose (e.g., 2, 8, 24 hours) to assess onset and duration of action.

-

-

Tissue Preparation:

-

Following euthanasia, rapidly excise the brain and liver. Place tissues on ice.

-

Homogenize tissues in ice-cold sucrose buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 800 x g for 10 min at 4°C) to remove nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 12,000 x g for 20 min at 4°C) to pellet the mitochondria.

-

Resuspend the mitochondrial pellet in phosphate buffer and determine protein concentration (e.g., via BCA assay).

-

-

MAO Activity Assay:

-

Use a fluorometric or LC-MS/MS-based method to measure MAO activity in the mitochondrial preparations.[19][20] A common substrate is kynuramine, which is metabolized by both MAO-A and MAO-B to 4-hydroxyquinoline.[20]

-

Incubate a fixed amount of mitochondrial protein with kynuramine substrate in buffer at 37°C.

-

Stop the reaction (e.g., with perchloric acid).

-

Measure the formation of 4-hydroxyquinoline via fluorescence (Ex: 310 nm, Em: 380 nm) or quantify using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate MAO activity as the rate of product formation per mg of protein per minute.

-

Express the results as % inhibition of MAO activity in the drug-treated groups compared to the vehicle control group for each tissue and time point.

-

Section 4: Projected Pharmacokinetic, Metabolic, and Toxicity Profile

While no specific data for this compound exists, its hydrazine structure allows for informed predictions based on the class properties. This section outlines the critical ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) questions that must be addressed for any further development.

Pharmacokinetics and Metabolism (DMPK)

-

Absorption & Bioavailability: Oral absorption can be variable for hydrazine compounds. Initial studies should determine oral bioavailability by comparing plasma concentrations after oral and intravenous administration.[21]

-

Distribution: As a CNS drug, brain penetration is paramount. Early studies should quantify the brain-to-plasma concentration ratio to confirm it crosses the BBB effectively.[8]

-

Metabolism: Hydrazines are susceptible to extensive hepatic metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes and N-acetylation.[21][22] In vitro studies using human liver microsomes and hepatocytes are required to identify the major metabolites and the specific CYP enzymes involved. This is critical for predicting potential drug-drug interactions.

-

Excretion: The route and rate of elimination of the parent drug and its metabolites need to be determined, typically through urine and feces analysis in animal models.

Key Toxicity Concerns

Self-Validation in Protocol: Every toxicity study must include positive controls known to induce the specific toxicity being measured, thereby validating the sensitivity of the assay system.

-

Hepatotoxicity: This is the most significant known liability of the hydrazine MAOI class.[2][4]

-

Screening: Initial assessment should involve exposing human hepatocytes in vitro to this compound and measuring markers of cell death (e.g., LDH release) and mitochondrial dysfunction.

-

In Vivo: Sub-chronic rodent toxicity studies (e.g., 28-day repeat dose) are necessary, with mandatory monitoring of liver enzymes (ALT, AST) in the blood and histopathological examination of the liver.

-

-

Hypertensive Crisis ("Cheese Effect"): This is a pharmacologically-driven toxicity.[5]

-

Assessment: A specialized in vivo animal study is required. Anesthetized rats are instrumented to monitor blood pressure continuously. After administration of this compound, they are challenged with an intravenous infusion of tyramine. An exaggerated pressor response compared to control animals indicates a high risk for this interaction.

-

-

General Safety Pharmacology: A standard core battery of studies is required to assess off-target effects on major organ systems, including cardiovascular (hERG channel inhibition, blood pressure in conscious animals), respiratory, and central nervous system function.[23]

Conclusion and Future Directions

This compound is a chemically defined entity of high but poorly characterized potency. It represents a classic drug discovery challenge: separating potent pharmacology from a legacy of toxicity associated with its chemical class. The historical data is insufficient for any modern assessment of its potential.

A rational, data-driven re-evaluation of this compound is feasible and would follow the path outlined in this guide:

-

Definitive Pharmacological Profiling: The immediate priority is to determine the in vitro IC₅₀ values for MAO-A and MAO-B to establish potency and selectivity.

-

In Vivo Target Engagement: Confirm that the compound reaches the brain and inhibits MAO in situ using the ex vivo methodology.

-

Comprehensive ADME/Tox Screening: Systematically address the predicted liabilities, with a primary focus on hepatotoxicity and the potential for tyramine interaction.

Only by generating these fundamental datasets can a decision be made about whether the this compound scaffold holds any promise. It may be that its liabilities are insurmountable. Alternatively, with a deeper understanding of its structure-activity relationship, it could potentially serve as a starting point for designing novel, safer MAOIs. This technical guide provides the roadmap for that investigation.

References

-

Wikipedia. (n.d.). Hydrazine (antidepressant). Retrieved from Wikipedia. [Link]

-

Grokipedia. (n.d.). Hydrazine (antidepressant). Retrieved from Grokipedia. [Link]

-

Gillman, K. (n.d.). MAOIs: Overview & History. PsychoTropical Research. [Link]

-

Green, A. R., & Grahame-Smith, D. G. (1976). Use of a Behavioural Model to Study the Action of Monoamine Oxidase Inhibition in vivo. British Journal of Pharmacology, 57(1), 7-16. [Link]

-

Khan, H., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(11), 3298. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from Evotec. [Link]

-

Bender, K. J., & Walker, S. E. (2012). Irreversible Monoamine Oxidase Inhibitors Revisited. Psychiatric Times, 29(10). [Link]

-

Pies, R. W. (2020). Where Do Antidepressants Come From? Part 1: MAO Inhibitors. Psychology Today. [Link]

-

Di, L., et al. (2018). Characterization and Evaluation of in vivo/ex vivo Inhibition of Monoamine Oxidase Enzymes Activities in Rat to Support Proof-of-Concept (POC) Studies of The New Generation of Monoamine Oxidase Inhibitors. ResearchGate. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF. Retrieved from Evotec. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. [Link]

-

Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. [Link]

-

Immunomart. (n.d.). This compound. Retrieved from Immunomart. [Link]

-

Ace Therapeutics. (n.d.). This compound. Retrieved from Ace Therapeutics. [Link]

-

Novaroli, L., et al. (2006). Impact of species-dependent differences on screening, design, and development of MAO B inhibitors. Journal of Medicinal Chemistry, 49(22), 6471-6480. [Link]

-

Youdim, M. B. (1983). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Progress in Neuro-Psychopharmacology & Biological Psychiatry, 7(4-6), 441-449. [Link]

-

Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link]

-

Smith, D. A. (2009). Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery. Journal of Neuroimmune Pharmacology, 4(1), 18-28. [Link]

-

O'Donnell, J. M., & Seiden, L. S. (1988). Selective inhibition of MAO-A, not MAO-B, results in antidepressant-like effects on DRL 72-s behavior. Psychopharmacology, 96(2), 153-160. [Link]

-

Grahnén, A., et al. (1984). Pharmacokinetics and bioavailability of cimetidine in humans. European Journal of Clinical Pharmacology, 26(3), 343-350. [Link]

-

Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. The Biochemical Journal, 128(4), 913-919. [Link]

-

Menkes, D., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Immunology, 12, 637833. [Link]

-

Finberg, J. P. (2014). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 5, 145. [Link]

-

Sub Laban, T., & Saadabadi, A. (2023). Monoamine Oxidase Inhibitors (MAOI). StatPearls. [Link]

-

Waxman, D. J., et al. (2018). Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics. Drug Metabolism and Disposition, 46(11), 1591-1601. [Link]

-

Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from Psych Scene Hub. [Link]

-

Animated biology with Arpan. (2022, December 8). Mechanism of MAO I | What is MAO inhibitor used for? | Pharmacology [Video]. YouTube. [Link]

-

D'Amen, E., et al. (2020). Sydnonimines: synthesis, properties and applications in chemical biology. Chemical Society Reviews, 49(15), 5243-5263. [Link]

-

Toma, S., et al. (1987). Metabolism and pharmacokinetics of cinobufagin. Xenobiotica, 17(10), 1195-1202. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Cinchonine. Retrieved from Carl ROTH. [Link]

-

Shen, H., et al. (2022). Cynomolgus Monkey as an Emerging Animal Model to Study Drug Transporters: In Vitro, In Vivo, In Vitro-to-In Vivo Translation. Drug Metabolism and Disposition, 50(2), 160-176. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. Where Do Antidepressants Come From? Part 1: MAO Inhibitors | Psychology Today United Kingdom [psychologytoday.com]

- 4. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 5. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound - Immunomart [immunomart.com]

- 8. Medicinal chemical properties of successful central nervous system drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Ace Therapeutics [acetherapeutics.com]

- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 11. evotec.com [evotec.com]

- 12. psychscenehub.com [psychscenehub.com]

- 13. Selective inhibition of MAO-A, not MAO-B, results in antidepressant-like effects on DRL 72-s behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]

- 15. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 21. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. carlroth.com [carlroth.com]

A Technical Guide to Characterizing Enzyme Inhibition: The Case of Cimemoxin and Monoamine Oxidase

Prepared by: Gemini, Senior Application Scientist

Abstract

For drug development professionals, understanding the fundamental mechanism of action of a small molecule inhibitor is paramount. The distinction between a reversible and an irreversible inhibitor dictates the entire preclinical and clinical development strategy, influencing everything from dosing regimens to toxicity profiling. This guide provides a comprehensive framework for elucidating the inhibition modality of a compound, using the monoamine oxidase inhibitor (MAOI) Cimemoxin as a case study. We will explore the theoretical underpinnings of reversible and irreversible inhibition, present detailed experimental protocols for their differentiation, and discuss the interpretation of key data. This document is intended for researchers, scientists, and pharmacologists engaged in the characterization of enzyme inhibitors.

Introduction: The Critical Question of Reversibility

This compound (cyclohexylmethylhydrazine) is a hydrazine-derivative monoamine oxidase inhibitor (MAOI) that, while never marketed, serves as an excellent model for understanding a critical class of enzyme inhibitors.[1] Hydrazine-based MAOIs have historically been cornerstones in the treatment of depression, but their powerful therapeutic effects are intrinsically linked to their mechanism of action. Many hydrazine derivatives are known to act as irreversible inhibitors, forming a permanent, covalent bond with their enzyme target.[2]

This covalent interaction leads to a prolonged duration of action, as restoration of enzyme activity is not dependent on the drug's clearance from the body but rather on the de novo synthesis of new enzyme.[2] While therapeutically advantageous in some contexts, this irreversibility also carries significant safety considerations, such as the potential for drug-drug interactions and idiosyncratic toxicity.[3] Therefore, definitively characterizing an inhibitor like this compound as reversible or irreversible is not merely an academic exercise; it is a foundational step in drug discovery that informs efficacy, safety, and therapeutic strategy.

This guide will walk through the essential experiments required to make this determination, moving from functional assays that measure the recovery of enzyme activity to biophysical methods that provide direct evidence of covalent bond formation.

Theoretical Framework: A Tale of Two Bonds

The interaction between an inhibitor and an enzyme can be broadly classified into two categories based on the nature of the chemical bonds formed.

-

Reversible Inhibition: This is characterized by non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions.[4] An equilibrium exists between the bound and unbound states of the inhibitor. The enzyme's activity can be fully restored by removing the inhibitor, for instance, through methods like dialysis or simple dilution, as the inhibitor dissociates from the enzyme.[5][6]

-

Irreversible Inhibition: This involves the formation of a stable, covalent bond between the inhibitor and the enzyme, often with a key amino acid residue in the active site.[4][7] This effectively inactivates the enzyme permanently. The enzyme-inhibitor complex does not readily dissociate, and activity cannot be regained by removing the unbound inhibitor.[6] Compounds that act in this manner are often called "covalent inhibitors."[3]

The fundamental difference in these binding mechanisms gives rise to distinct, measurable experimental outcomes.

Figure 1. Conceptual models of reversible and irreversible inhibition.

Experimental Strategy for Differentiating Inhibition Modality

A multi-pronged experimental approach is essential to build a robust and trustworthy case for an inhibitor's mechanism. We will outline three key lines of investigation.

Activity Recovery Assays: The "Washout" Principle

The most direct functional method to test for reversibility is to determine if enzyme activity can be restored after the removal of the free inhibitor. Two common techniques are employed for this purpose.

-

Dialysis: The enzyme is pre-incubated with the inhibitor to allow binding. The mixture is then placed in a dialysis bag and dialyzed against a large volume of buffer. Reversible inhibitors will dissociate and diffuse out of the bag, leading to the recovery of enzyme activity. For irreversible inhibitors, activity will not be restored as the inhibitor remains covalently attached to the enzyme.[5]

-

Jump Dilution Kinetics: This is a more sophisticated and higher-throughput method to measure inhibitor dissociation rates (koff).[8] The enzyme and a saturating concentration of the inhibitor are pre-incubated to form the enzyme-inhibitor (E-I) complex. This complex is then rapidly diluted by a large factor (e.g., 100-fold) into a reaction mixture containing the substrate.[9][10] This "jump" reduces the free inhibitor concentration to a level far below its inhibitory constant (Ki), minimizing re-binding. The recovery of enzyme activity is then monitored over time.[8][9]

-

Expected Outcome (Reversible): For a rapidly reversible inhibitor, full enzyme activity is observed almost immediately upon dilution.[5] For a slow-offset reversible inhibitor, a gradual, exponential increase in activity is observed as the inhibitor dissociates.[5] The rate of this recovery corresponds to the koff.

-

Expected Outcome (Irreversible): No recovery of enzyme activity is observed over time, as the covalent E-I complex does not dissociate.[5]

-

Time-Dependent Inhibition Analysis

Irreversible inhibition is often a two-step process: an initial non-covalent binding event followed by the chemical step of covalent bond formation (Figure 1).[11] This second step is often rate-limiting and results in a time-dependent increase in inhibition. In contrast, most reversible inhibitors reach equilibrium binding very quickly.

To test this, the enzyme is pre-incubated with the inhibitor for varying lengths of time before the addition of substrate to start the reaction. If inhibition increases with longer pre-incubation times, it is strong evidence for an irreversible or slow-binding mechanism.

Biophysical Confirmation: Direct Observation of Covalent Adducts

While kinetic assays provide strong functional evidence, biophysical methods can deliver unequivocal proof of covalent bond formation. Mass spectrometry (MS) is the gold standard for this purpose.[3][12]

-

Intact Protein Mass Spectrometry: The purified target enzyme is incubated with and without the inhibitor. The samples are then analyzed by MS. If the inhibitor has formed a covalent bond, the mass of the treated enzyme will increase by an amount corresponding to the molecular weight of the inhibitor.[3] This mass shift is direct evidence of a covalent adduct.[12]

-

Peptide Mapping Mass Spectrometry: To identify the specific amino acid residue that the inhibitor binds to, the E-I adduct can be proteolytically digested (e.g., with trypsin). The resulting peptide mixture is then analyzed by tandem MS (LC-MS/MS). By identifying the peptide that shows the specific mass modification, the precise site of covalent attachment can be pinpointed.[3]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversible Inhibitors [unacademy.com]

- 5. researchgate.net [researchgate.net]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. Measuring Kinase Inhibitor Residence Times [sigmaaldrich.com]

- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]

An In-Depth Technical Guide to the Determination of Monoamine Oxidase Selectivity for Novel Hydrazine-Based Inhibitors: A Case Study Approach with Cimemoxin

This technical guide provides a comprehensive framework for the in-depth characterization of the selectivity of novel hydrazine-based compounds for Monoamine Oxidase-A (MAO-A) versus Monoamine Oxidase-B (MAO-B). While cimemoxin (cyclohexylmethylhydrazine), a hydrazine derivative developed as an antidepressant but never marketed, will be used as a case study, the principles and protocols outlined herein are broadly applicable to the preclinical evaluation of any new chemical entity targeting the MAO enzymes.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and characterization of MAO inhibitors.

Introduction: The Critical Role of MAO Isoform Selectivity

Monoamine oxidases are a family of flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3] They exist as two isoforms, MAO-A and MAO-B, which are encoded by separate genes and exhibit distinct substrate specificities and inhibitor sensitivities.[3][4]

-

MAO-A preferentially metabolizes serotonin and norepinephrine and is the primary target for antidepressant MAOIs.[4]

-

MAO-B shows a higher affinity for phenylethylamine and benzylamine and is a key target in the treatment of Parkinson's disease, as it is involved in the metabolism of dopamine.[4][5]

The clinical utility of an MAO inhibitor is profoundly influenced by its selectivity for one isoform over the other. Non-selective inhibitors, particularly the older irreversible hydrazine-based drugs like phenelzine and iproniazid, are associated with a higher risk of adverse effects, most notably the "cheese effect" – a hypertensive crisis resulting from the inability to metabolize dietary tyramine.[2][6] Selective inhibitors, in contrast, offer a more favorable safety profile. Reversible and selective MAO-A inhibitors (RIMAs) have demonstrated antidepressant efficacy with reduced risk, while selective MAO-B inhibitors are effective in managing Parkinson's disease.[2][5]

This compound belongs to the class of hydrazine antidepressants, which were among the first MAOIs discovered.[1] Many of these early compounds were found to be non-selective and irreversible inhibitors.[2] A thorough investigation into the MAO-A versus MAO-B selectivity of any new hydrazine derivative is therefore a cornerstone of its preclinical safety and efficacy assessment.

Mechanism of Action: Irreversible Inhibition by Hydrazine Derivatives

Hydrazine-based MAOIs typically act as mechanism-based, or "suicide," inhibitors.[7] This means they are substrates for the enzyme and are converted into a reactive intermediate that then forms a covalent, irreversible bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[8] This process inactivates the enzyme until a new enzyme molecule is synthesized.

Caption: Mechanism of irreversible MAO inhibition by a hydrazine derivative.

Quantitative Assessment of MAO-A vs. MAO-B Selectivity

The selectivity of a compound is determined by comparing its inhibitory potency against both MAO-A and MAO-B. This is typically expressed as the ratio of the half-maximal inhibitory concentrations (IC50) for each isoform. A high selectivity index (IC50 MAO-A / IC50 MAO-B for a MAO-B selective inhibitor, or vice versa) is desirable.

Data Presentation

The following table illustrates how the inhibitory data for this compound would be presented alongside reference compounds. Note that the values for this compound are hypothetical, as specific data is not publicly available.

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) | Type of Inhibition |

| This compound (Hypothetical) | 500 | 2500 | 5 | Non-selective |

| Clorgyline (MAO-A selective) | 10 | 5000 | 0.002 | Irreversible |

| Selegiline (MAO-B selective) | 8000 | 50 | 160 | Irreversible |

| Moclobemide (RIMA) | 200 | 15000 | 0.013 | Reversible |

Experimental Protocols for Determining MAO Selectivity

The following protocols describe standard, validated in vitro methods for determining the IC50 values of a test compound against human recombinant MAO-A and MAO-B.

In Vitro Fluorometric Assay for MAO Activity

This assay is based on the detection of hydrogen peroxide (H2O2), a product of the MAO-catalyzed deamination, using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic substrate like 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red).[4]

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the test compound in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare working solutions of human recombinant MAO-A and MAO-B enzymes in assay buffer.

-

Prepare a detection solution containing Amplex Red reagent and horseradish peroxidase (HRP).

-

Prepare a stock solution of a non-selective substrate, such as tyramine.[3]

-

-

Assay Procedure (96-well plate format):

-

To each well, add a small volume of the test compound dilution or vehicle control.

-

Add the MAO-A or MAO-B enzyme solution to each well.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add the Amplex Red/HRP detection solution.

-

Initiate the reaction by adding the tyramine substrate solution.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity (e.g., excitation at 530 nm, emission at 590 nm) kinetically over a period of 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Determination of Selectivity Index:

-

Calculate the selectivity index by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.

-

Determination of Reversibility

To ascertain whether the inhibition is reversible or irreversible, a dialysis experiment can be performed.[9][10]

Step-by-Step Methodology:

-

Enzyme Inhibition:

-

Incubate the MAO-A and MAO-B enzymes with a high concentration of the test compound (e.g., 10x IC50) and with reference reversible (e.g., moclobemide) and irreversible (e.g., clorgyline, selegiline) inhibitors for a set period (e.g., 30 minutes).

-

-

Dialysis:

-

Place the enzyme-inhibitor mixtures in dialysis cassettes with an appropriate molecular weight cutoff.

-

Dialyze against a large volume of assay buffer for several hours or overnight to remove any unbound inhibitor.

-

-

Activity Measurement:

-

Measure the residual activity of the dialyzed enzyme samples using the fluorometric assay described in section 4.1.

-

-

Interpretation:

-

Reversible Inhibition: If the enzyme activity is restored after dialysis, the inhibition is reversible.

-

Irreversible Inhibition: If the enzyme activity remains inhibited after dialysis, the inhibition is irreversible.

-

Conclusion: A Pathway to Characterization

While specific selectivity data for this compound remains elusive in publicly accessible literature, the methodologies detailed in this guide provide a robust and industry-standard framework for the comprehensive characterization of its, or any novel hydrazine derivative's, selectivity for MAO-A versus MAO-B. Such empirical determination is an indispensable step in the drug development process, offering critical insights into a compound's potential therapeutic applications and safety profile. The application of these protocols would definitively position a molecule like this compound on the spectrum from non-selective to isoform-selective, thereby guiding its future development.

References

-

Wikipedia. Hydrazine (antidepressant). [Link]

-

Psych Scene Hub. Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. 2021. [Link]

-

Al-Sanea, M. M., et al. Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. The Royal Society of Chemistry. 2020. [Link]

-

Tipton, K. F., et al. Species differences in the selective inhibition of monoamine oxidase (1-methyl-2-phenylethyl)hydrazine and its potentiation by cyanide. PubMed. 2007. [Link]

-

Lee, K., et al. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. PubMed Central. 2023. [Link]

-

Drugs.com. MAO Inhibitors General Statement Monograph for Professionals. [Link]

-

Bolelli, C., et al. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PubMed Central. 2020. [Link]

-

ResearchGate. Interactions of selective and non-selective inhibitors with MAO-A and MAO-B. [Link]

-

Lee, K., et al. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. 2023. [Link]

-

ResearchGate. Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. [Link]

-

National Center for Biotechnology Information. Monoamine Oxidase Inhibitors (MAOIs). StatPearls. 2025. [Link]

-

Youdim, M. B., et al. Selective MAO A and B inhibitors: their mechanism of action and pharmacology. PubMed. 1984. [Link]

- Google Patents. US6929811B2 - Monoamine oxidase (MAO) inhibitors and uses thereof.

-

Wikipedia. Monoamine oxidase inhibitor. [Link]

-

Youdim, M. B., et al. Selective MAO A and B inhibitors: their mechanism of action and pharmacology. PubMed. 1984. [Link]

Sources

- 1. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 2. psychscenehub.com [psychscenehub.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Species differences in the selective inhibition of monoamine oxidase (1-methyl-2-phenylethyl)hydrazine and its potentiation by cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Introduction: Unveiling the Enzymatic Target of Cimemoxin

An In-Depth Technical Guide to In Vitro Enzymatic Assays for Cimemoxin Activity

This compound, also known as cyclohexylmethylhydrazine, is a hydrazine derivative that has been identified as a monoamine oxidase inhibitor (MAOI).[1][2][3] Monoamine oxidases (MAOs) are a critical class of enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][5] By inhibiting MAO, compounds like this compound can increase the synaptic availability of these neurotransmitters, a mechanism central to the therapeutic effect of many antidepressant medications.[5]

There are two primary isoforms of this enzyme, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[6] Selective inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibitors are utilized in the treatment of neurodegenerative conditions like Parkinson's disease.[6] Therefore, accurately quantifying the inhibitory activity and isoform selectivity of this compound is a foundational step in its pharmacological characterization.

This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to design and execute robust in vitro enzymatic assays to determine the potency and selectivity of this compound as an MAO inhibitor. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and yield trustworthy, reproducible data.

Pillar I: The Core Assay Principle - A Coupled Fluorometric Approach

The fundamental catalytic action of both MAO-A and MAO-B involves the oxidative deamination of a substrate (e.g., p-tyramine), which produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂) as by-products.[4][7] Direct measurement of substrate depletion or aldehyde formation can be complex. A more robust and high-throughput compatible strategy is to quantify the production of hydrogen peroxide using a coupled enzymatic reaction.

This assay is based on the highly sensitive fluorometric detection of H₂O₂.[8] In the presence of horseradish peroxidase (HRP), a non-fluorescent probe molecule (such as Amplex Red or OxiRed™) reacts with the H₂O₂ generated by MAO to produce resorufin, a highly fluorescent compound.[7] The rate of increase in fluorescence is directly proportional to the rate of H₂O₂ production, and thus, to the enzymatic activity of MAO. The presence of an inhibitor like this compound will slow this rate, providing a direct measure of its inhibitory effect.

Visualizing the MAO Catalytic and Detection Pathway

Caption: Coupled reaction for measuring this compound's inhibition of MAO activity.

Pillar II: Experimental Design & Self-Validating Protocols

A robust experimental design is the cornerstone of trustworthy data. This involves meticulous preparation, the inclusion of appropriate controls, and a logical workflow. The following sections detail the necessary components and step-by-step protocols.

Core Reagents and Materials

-

Enzymes: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: p-Tyramine or another suitable MAO substrate.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Detection Reagents: A commercial MAO inhibitor screening kit (e.g., from Abcam, Novus Biologicals) is highly recommended as it provides optimized buffers, a fluorescent probe, HRP, and control inhibitors.

-

Control Inhibitors:

-

Clorgyline: A specific, irreversible inhibitor of MAO-A.

-

Selegiline (or Pargyline): A specific inhibitor of MAO-B.

-

-

Equipment: 96-well black opaque microplates (for fluorescence), multi-channel pipettes, a fluorescence microplate reader (Ex/Em ≈ 535/590 nm).[8]

Experimental Workflow Overview

The overall process can be visualized as a logical sequence of preparation, reaction, and analysis steps.

Caption: Logical flow from raw data to determination of IC₅₀ and selectivity.

Example Data Presentation

All quantitative data should be summarized for clear comparison.

| Compound | Target Enzyme | IC₅₀ (nM) [Hypothetical] | Selectivity Index (MAO-B/MAO-A) |

| This compound | MAO-A | 85 | 15.3 |

| MAO-B | 1300 | ||

| Clorgyline | MAO-A | 5 | >2000 |

| (Control) | MAO-B | >10,000 | |

| Selegiline | MAO-A | >10,000 | <0.01 |

| (Control) | MAO-B | 12 |

Conclusion: Synthesizing a Complete Pharmacological Profile

This technical guide provides a robust, scientifically-grounded methodology for characterizing the in vitro enzymatic activity of this compound. By employing a sensitive fluorometric assay and adhering to a protocol rich in self-validating controls, researchers can confidently determine the inhibitory potency (IC₅₀) and isoform selectivity of this compound. The causality-driven approach ensures that the data generated is not only accurate but also interpretable within the broader context of drug discovery and development. These foundational enzymatic assays are an indispensable first step toward understanding the full therapeutic potential and pharmacological profile of this compound.

References

-

Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

-

Assay Genie. (2025, August 20). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link]

-

Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093). Retrieved from [Link]

-

Immunomart. (n.d.). This compound. Retrieved from [Link]

-

Nootropics Depot. (n.d.). This compound. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-